molecular formula C9H10N2O3 B2369698 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 191097-21-9

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2369698
CAS No.: 191097-21-9
M. Wt: 194.19
InChI Key: XOPGOUFNCUZCBT-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyrido-oxazine core with a 2-hydroxyethyl substituent at the 2-position of the oxazine ring.

Properties

IUPAC Name

2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPGOUFNCUZCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions to form the desired oxazine ring. Another method includes the cyclization of appropriate precursors in the presence of catalysts such as rhodium complexes .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazines, pyridines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it plays a crucial role in the preparation of derivatives used in treating conditions such as schizophrenia and other neuropsychiatric disorders.

  • Case Study : The synthesis of 9-hydroxyrisperidone, an antipsychotic agent, involves 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one as an intermediate. The process includes reactions with specific reagents to yield high-purity products suitable for clinical use .

Synthesis of Novel Compounds

Recent studies have explored the synthesis of new derivatives from this compound that exhibit enhanced biological activity. The compound's structure allows for modifications that can lead to improved efficacy against various biological targets.

  • Research Insight : A study demonstrated the successful modification of the compound to create multi-target agents that show promise in treating multiple diseases simultaneously. This highlights its versatility in drug design .

Catalytic Applications

The compound has also been explored for its potential catalytic properties in organic synthesis. Its unique structure may facilitate certain reactions that are beneficial in developing new synthetic pathways.

  • Example : Research indicates that derivatives of pyrido[3,2-b][1,4]oxazin can serve as catalysts in cycloisomerization reactions, showcasing their utility beyond traditional medicinal chemistry applications .
  • Synthesis of Antipsychotic Agents :
    • The compound serves as an intermediate for synthesizing 9-hydroxyrisperidone and paliperidone derivatives. The processes yield high purity (>97%) with minimal residual solvents, essential for pharmaceutical applications .
  • Development of Multi-target Agents :
    • Researchers have synthesized new compounds based on the privileged structure of 4-hydroxyquinolinones derived from this pyrido compound, demonstrating potential for treating various conditions through targeted therapy .
  • Catalytic Properties :
    • Investigations into the catalytic applications have shown promising results in organic reactions where the compound acts as a catalyst, thus expanding its utility beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group and the oxazine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Substituent Effects

The pyrido-oxazine scaffold is highly versatile, with substitutions at the 2-, 4-, or 6-positions significantly altering biological activity. Key analogues include:

Compound Name Substituent Position & Group Key Properties/Activity Reference
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 2-position: Dimethyl BRD4(1) IC₅₀: 1.99–2.96 μM (compounds 25–26)
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) 4-position: 4-Nitrobenzyl Potent NF-κB inhibition; IC₅₀: 8–12 μM in HCC cells
4-(Cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 4-position: Cyclohexylmethyl Antiproliferative activity in HepG2 cells
Target Compound 2-position: 2-Hydroxyethyl Inferred: Enhanced solubility due to hydroxyl group; potential for H-bonding interactions

Key Observations :

  • In contrast, the 2-hydroxyethyl group in the target compound introduces a hydrophilic moiety, which may improve aqueous solubility but reduce passive diffusion across lipid membranes.
  • 4-Position Substitutions : Derivatives like NPO (4-nitrobenzyl) exhibit strong anticancer activity via NF-κB pathway inhibition, suggesting that bulky aromatic groups at this position enhance target engagement .

Pharmacological Activity

Anticancer Activity:
  • NPO (4-Nitrobenzyl Derivative): Demonstrated dose-dependent growth inhibition in hepatocellular carcinoma (HCC) cells (IC₅₀: 8–12 μM) and suppression of NF-κB luciferase activity .
  • 4-(2,6-Dichlorobenzyl) Derivative : Exhibited 94% yield in synthesis but lower potency compared to NPO .
Bromodomain Inhibition:
  • 2,2-Dimethyl Derivatives : Show moderate BRD4(1) binding (IC₅₀: ~2 μM), indicating that steric bulk at the 2-position is suboptimal for bromodomain targeting .

Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents : Bulky groups (e.g., benzyl, nitrobenzyl) at the 4-position enhance anticancer activity by promoting hydrophobic interactions with protein targets .
  • Polar Groups: Hydroxyethyl or amino substitutions (e.g., 6-amino-2,2-dimethyl derivative in ) may improve solubility but reduce cell permeability .
  • Position Sensitivity : Substitutions at the 2-position (e.g., dimethyl vs. hydroxyethyl) significantly alter binding kinetics, as seen in BRD4 inhibitors .

Biological Activity

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, with the CAS number 191097-21-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molar Mass : 194.19 g/mol
  • Melting Point : 148-149 °C
  • Hazard Classification : Irritant (GHS07) .

Synthesis

The synthesis of this compound typically involves the reaction of anthranilic acid with various carbonyl-containing compounds under controlled conditions. The process may include the use of metal-free catalysts to enhance efficiency and yield .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazine derivatives, including this compound. In vitro assays have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance:

  • Antibacterial Activity : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments on human lung fibroblast (WI38) cells indicated that this compound displays low toxicity levels compared to established chemotherapeutic agents like doxorubicin. This selectivity suggests a favorable safety profile for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. The compound's binding affinity to carbonic anhydrase XII has been analyzed, which is relevant for its antimicrobial action .

Study 1: Antimicrobial Efficacy

In a comparative study involving several oxazine derivatives, this compound showed superior antibacterial properties compared to other synthesized compounds. The study utilized both disk diffusion and broth microdilution methods to evaluate efficacy against a range of pathogens.

Study 2: Toxicity Assessment

In vitro cytotoxicity tests revealed that the compound exhibited minimal cytotoxic effects on normal human cells while effectively inhibiting bacterial growth. This indicates a promising therapeutic window for clinical applications in treating infections without significant harm to host tissues .

Data Table: Biological Activities

Biological ActivityResultReference
Antibacterial (S. aureus)Significant inhibition
Antibacterial (E. coli)Significant inhibition
Cytotoxicity (WI38 cells)Low toxicity compared to doxorubicin
Molecular DockingHigh affinity for carbonic anhydrase XII

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of the parent pyridoxazinone core (e.g., 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) with 2-bromoethanol or similar hydroxyethylating agents. Key parameters include:

  • Catalyst selection : Combustion-derived bismuth oxide has been used for efficient alkylation in aprotic solvents like DMF .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
Bi₂O₃DMF807298
K₂CO₃THF605892

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the hydroxyethyl group (δ ~3.6–4.2 ppm for -CH₂-OH and adjacent protons) and pyridoxazinone aromatic protons (δ ~6.8–8.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous pyridoxazinone derivatives .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₁N₂O₃: 211.0814) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on NF-κB signaling in cancer cells?

  • Methodological Answer :

  • Cell lines : Use NF-κB-dependent HCC cells (e.g., HepG2, Huh-7) and include controls with non-cancerous hepatic cells .
  • Assays :
  • Luciferase reporter assays to quantify NF-κB transcriptional activity .
  • Electrophoretic mobility shift assays (EMSAs) to measure p65 DNA-binding inhibition .
  • Western blotting for phosphorylation status of IκBα and p65 .
  • Dose-response : Test concentrations from 1–100 μM over 24–72 hours to establish IC₅₀ values .

Q. What strategies can resolve contradictions in biological activity data across different cell lines or experimental models?

  • Methodological Answer :

  • Mechanistic profiling : Compare NF-κB inhibition efficacy in cell lines with varying baseline NF-κB activity (e.g., HCCLM3 vs. HepG2) .
  • Off-target screening : Use kinase profiling assays (e.g., Src-family kinases) to identify confounding interactions .
  • Metabolic stability tests : Assess compound degradation in cell culture media (e.g., LC-MS monitoring) to rule out false negatives .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the pyridoxazinone 7-position to enhance electrophilicity and target binding .
  • Steric effects : Compare hydroxyethyl (-CH₂CH₂OH) with bulkier alkyl chains (e.g., -CH₂CH₂OCH₃) to evaluate steric hindrance on NF-κB binding .
  • Bioisosteric replacement : Replace the hydroxyethyl group with sulfonamide or carbamate moieties to improve solubility .
    • Data Table :
Substituent (Position)IC₅₀ (μM, HepG2)Solubility (mg/mL)
-CH₂CH₂OH (2)12.50.8
-CH₂CH₂OCH₃ (2)18.31.2
-SO₂NH₂ (2)9.72.5

Key Notes for Experimental Design

  • Contradiction Management : Conflicting cytotoxicity data may arise from cell-specific metabolic pathways. Validate findings using primary patient-derived HCC cells and in vivo models .
  • Advanced Analytics : Use molecular docking simulations (e.g., with NF-κB p65 subunit) to predict binding modes and guide SAR .

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